molecular formula C9H9F3N2O2 B13595757 2-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine

2-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine

Cat. No.: B13595757
M. Wt: 234.17 g/mol
InChI Key: DPVNKJSKEREIQK-UHFFFAOYSA-N
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Description

2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C9H9F3N2O2 It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves multiple steps. One common method starts with the nitration of 3-(trifluoromethyl)aniline to introduce the nitro group. This is followed by a reduction step to convert the nitro group to an amine. The final step involves the alkylation of the amine with an appropriate ethanamine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(trifluoromethyl)pyridine
  • 2-fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate

Uniqueness

2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the combination of its nitro and trifluoromethyl groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

2-[3-nitro-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-6(1-2-13)4-8(5-7)14(15)16/h3-5H,1-2,13H2

InChI Key

DPVNKJSKEREIQK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CCN

Origin of Product

United States

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